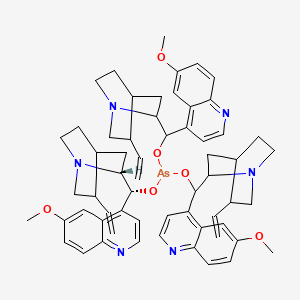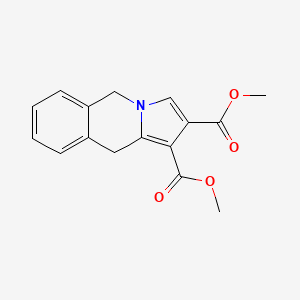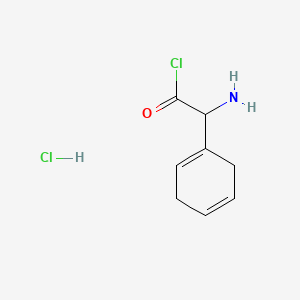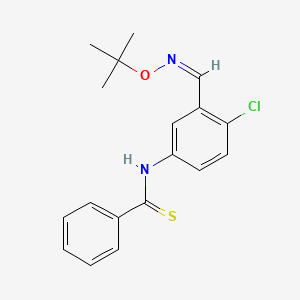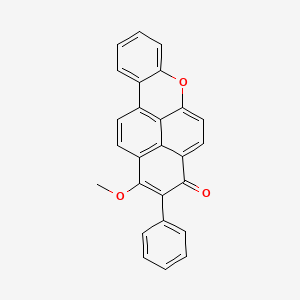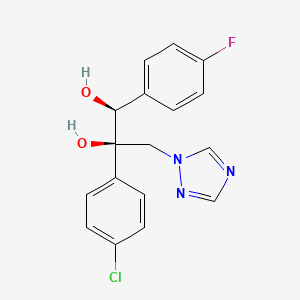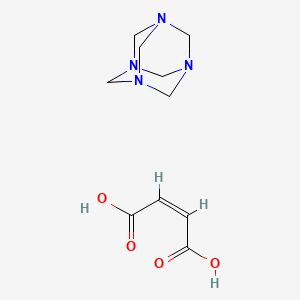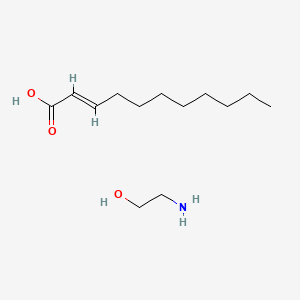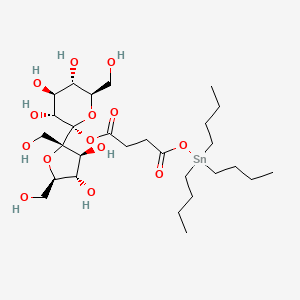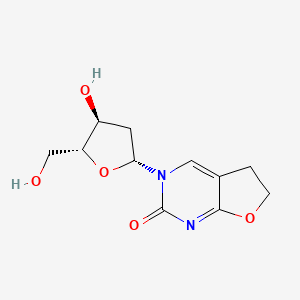
Einecs 227-714-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 227-714-7, also known as Disulphur Decafluoride, is a chemical compound with the molecular formula S2F10. It is a colorless, volatile liquid or gas with an odor similar to sulfur dioxide. This compound is known for its high toxicity and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disulphur Decafluoride can be synthesized through the direct fluorination of sulfur using elemental fluorine. The reaction is typically carried out under controlled conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
S2+5F2→S2F10
Industrial Production Methods
In industrial settings, the production of Disulphur Decafluoride involves the use of specialized equipment to handle the highly reactive and toxic nature of the reactants and products. The process requires stringent safety measures to protect workers and the environment from exposure.
Analyse Des Réactions Chimiques
Types of Reactions
Disulphur Decafluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfur hexafluoride (SF6) and other sulfur fluorides.
Reduction: It can be reduced to form lower sulfur fluorides.
Substitution: It can undergo substitution reactions with nucleophiles to form different sulfur-containing compounds.
Common Reagents and Conditions
Oxidizing Agents: Fluorine gas (F2) is commonly used as an oxidizing agent.
Reducing Agents: Hydrogen gas (H2) or other reducing agents can be used for reduction reactions.
Nucleophiles: Various nucleophiles, such as water or alcohols, can be used in substitution reactions.
Major Products Formed
Sulfur Hexafluoride (SF6): A common product formed during oxidation.
Lower Sulfur Fluorides: Formed during reduction reactions.
Sulfur-Containing Compounds: Formed during substitution reactions.
Applications De Recherche Scientifique
Disulphur Decafluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other sulfur fluorides and sulfur-containing compounds.
Biology: Studied for its toxic effects on biological systems and potential use as a chemical warfare agent.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Used in the production of high-purity sulfur hexafluoride for use in electrical insulation and other industrial applications.
Mécanisme D'action
The mechanism of action of Disulphur Decafluoride involves its high reactivity with various biological molecules. It can react with proteins, lipids, and nucleic acids, leading to cellular damage and toxicity. The compound’s molecular targets include enzymes and other proteins involved in cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfur Hexafluoride (SF6)
- Sulfur Tetrafluoride (SF4)
- Sulfur Difluoride (SF2)
Uniqueness
Disulphur Decafluoride is unique due to its high fluorine content and reactivity. Unlike other sulfur fluorides, it has a higher degree of fluorination, making it more reactive and toxic. Its volatility and odor also distinguish it from other similar compounds.
Propriétés
Numéro CAS |
5950-82-3 |
|---|---|
Formule moléculaire |
C18H33NO |
Poids moléculaire |
279.5 g/mol |
Nom IUPAC |
N,N-dibutylbutan-1-amine;phenol |
InChI |
InChI=1S/C12H27N.C6H6O/c1-4-7-10-13(11-8-5-2)12-9-6-3;7-6-4-2-1-3-5-6/h4-12H2,1-3H3;1-5,7H |
Clé InChI |
IZGMMJFZIQHGNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCC.C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


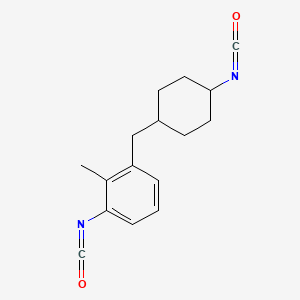
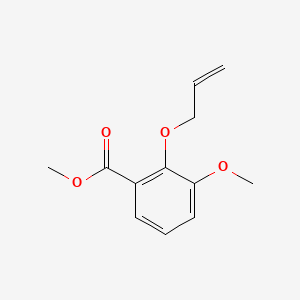
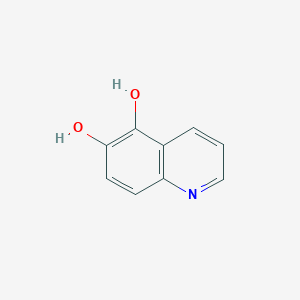
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
